5-Amino-3-methyl-1H-pyrazole-1-carboximidhydrazide
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Overview
Description
5-Amino-3-methyl-1H-pyrazole-1-carboximidhydrazide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-methyl-1H-pyrazole-1-carboximidhydrazide typically involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with hydrazine hydrate under reflux conditions . The reaction is carried out in an ethanol solvent, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-methyl-1H-pyrazole-1-carboximidhydrazide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, hydrazine derivatives, and other heterocyclic compounds .
Scientific Research Applications
5-Amino-3-methyl-1H-pyrazole-1-carboximidhydrazide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: This compound is being explored for its potential use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-3-methyl-1H-pyrazole-1-carboximidhydrazide involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can lead to various biological effects, depending on the specific enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 5-Amino-3-methyl-1-phenylpyrazole
- 3-Amino-5-methyl-1H-pyrazole
- 5-Amino-1H-pyrazole-3-carboxamide
Uniqueness
5-Amino-3-methyl-1H-pyrazole-1-carboximidhydrazide is unique due to its specific substitution pattern and the presence of the carboximidhydrazide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C5H10N6 |
---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
N',5-diamino-3-methylpyrazole-1-carboximidamide |
InChI |
InChI=1S/C5H10N6/c1-3-2-4(6)11(10-3)5(7)9-8/h2H,6,8H2,1H3,(H2,7,9) |
InChI Key |
ZKXDDQIORHRRKE-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NN(C(=C1)N)/C(=N/N)/N |
Canonical SMILES |
CC1=NN(C(=C1)N)C(=NN)N |
Origin of Product |
United States |
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